BenchChemオンラインストアへようこそ!

Phenyl 2-(benzylthio)-1H-benzo[d]imidazole-1-carboxylate

Lipophilicity Physicochemical profiling Cell permeability prediction

Phenyl 2-(benzylthio)-1H-benzo[d]imidazole-1-carboxylate (CAS 845879-38-1) is a synthetic benzimidazole derivative with a phenyl ester at N1 and a benzylthio substituent at C2. The benzimidazole scaffold is a privileged structure in medicinal chemistry, associated with antimycobacterial, antiprotozoal, anti-inflammatory, and kinase-inhibitory activities.

Molecular Formula C21H16N2O2S
Molecular Weight 360.4 g/mol
Cat. No. B11765394
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenyl 2-(benzylthio)-1H-benzo[d]imidazole-1-carboxylate
Molecular FormulaC21H16N2O2S
Molecular Weight360.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CSC2=NC3=CC=CC=C3N2C(=O)OC4=CC=CC=C4
InChIInChI=1S/C21H16N2O2S/c24-21(25-17-11-5-2-6-12-17)23-19-14-8-7-13-18(19)22-20(23)26-15-16-9-3-1-4-10-16/h1-14H,15H2
InChIKeyPFHVWVPQHHGHPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phenyl 2-(benzylthio)-1H-benzo[d]imidazole-1-carboxylate: Chemical Identity, Scaffold Class, and Procurement Baseline


Phenyl 2-(benzylthio)-1H-benzo[d]imidazole-1-carboxylate (CAS 845879-38-1) is a synthetic benzimidazole derivative with a phenyl ester at N1 and a benzylthio substituent at C2 [1]. The benzimidazole scaffold is a privileged structure in medicinal chemistry, associated with antimycobacterial, antiprotozoal, anti-inflammatory, and kinase-inhibitory activities [2]. This particular derivative is listed in commercial screening libraries (e.g., PubChem CID 2761367) as a research-grade compound (purity ≥95%) intended for fragment-based or target-based screening applications . Its molecular formula is C₂₁H₁₆N₂O₂S (MW 360.43 g/mol), and it features zero hydrogen bond donors, a calculated XLogP3-AA of 5.6, and a topological polar surface area of 69.4 Ų—descriptors that place it in a moderate lipophilicity range suitable for cell permeability screening [1].

Why Generic Substitution of Phenyl 2-(benzylthio)-1H-benzo[d]imidazole-1-carboxylate by Other Benzimidazole-Thioethers Carries Scientific Risk


The 2-(benzylthio)-1H-benzo[d]imidazole chemotype has demonstrated potent in vitro antimycobacterial activity, with lead compounds such as 6p and 6z exhibiting MIC values of 6.9 µM and 3.8 µM against M. tuberculosis H37Rv, respectively [1]. However, the N1-phenyl carboxylate ester in the target compound is not a passive protecting group: it modulates key physicochemical parameters including logP, hydrolytic stability, and hydrogen-bonding capacity, which directly influence cell permeability, aqueous solubility, and plasma stability [2]. Closely related analogs such as 2-(benzylthio)-1H-benzo[d]imidazole (free N1–H) and N1-acetic acid derivatives (CRTh2 antagonist chemotype) differ markedly in both molecular target profile and pharmacokinetic behavior [3]. Generic substitution without accounting for these N1-substituent effects risks selecting a compound with divergent target engagement, solubility, or metabolic stability—compromising reproducibility in screening campaigns.

Phenyl 2-(benzylthio)-1H-benzo[d]imidazole-1-carboxylate: Quantified Differentiation Evidence vs. Closest Benzimidazole-Thioether Analogs


N1-Phenyl Carboxylate Confers 1.7–3.1-fold Higher Calculated Lipophilicity vs. N1-Unsubstituted and N1-Acetic Acid Analogs

The N1-phenyl carboxylate ester in the target compound significantly elevates calculated lipophilicity (XLogP3-AA = 5.6) compared to the N1-unsubstituted 2-(benzylthio)-1H-benzo[d]imidazole (XLogP3-AA = 3.4) and the N1-acetic acid derivative 2-(2-(benzylthio)-1H-benzo[d]imidazol-1-yl)acetic acid (logD₇.₄ ≈ 1.8) [1][2]. This increase arises from the additional phenyl ring and ester linkage, which add hydrophobic surface area and eliminate the H-bond donor character of the free N1–H. The higher logP value is within the optimal range for passive membrane permeability, supporting its use in intracellular target screening.

Lipophilicity Physicochemical profiling Cell permeability prediction

Zero H-Bond Donors vs. 1 HBD in N1-Unsubstituted Analog: Implications for Permeability and Solubility

The target compound possesses zero hydrogen bond donors (HBD = 0) due to the N1-phenyl ester substitution, whereas the N1-unsubstituted analog 2-(benzylthio)-1H-benzo[d]imidazole has HBD = 1 (the N1–H proton) [1]. Hydrogen bond donor count is a critical component of Lipinski's Rule of Five; reducing HBD count from 1 to 0 improves predicted passive transcellular permeability while potentially reducing aqueous solubility. This substitution pattern is strategically advantageous in fragment-based screening where minimizing HBD count enhances blood–brain barrier penetration prediction and reduces efflux transporter recognition [2].

Hydrogen bonding Rule-of-five Oral bioavailability prediction

Class-Level Antimycobacterial Activity: 2-(Benzylthio)-1H-benzo[d]imidazole Chemotype Achieves MIC 3.8–6.9 µM Against M. tuberculosis H37Rv

A focused series of 2-(benzylthio)-1H-benzo[d]imidazoles demonstrated in vitro growth inhibition of Mycobacterium tuberculosis H37Rv, with lead compounds 6p and 6z achieving MIC values of 6.9 µM and 3.8 µM, respectively [1]. These compounds were also active against multidrug-resistant M. tuberculosis strains and showed no apparent cytotoxicity against Vero and HepG2 cells in MTT and neutral red assays, with favorable aqueous solubility and high plasma stability [1]. This class-level evidence establishes the 2-(benzylthio)-1H-benzo[d]imidazole core as a validated antimycobacterial pharmacophore, providing a rationale for procuring the target N1-phenyl carboxylate derivative as a probe for structure–activity relationship expansion.

Antimycobacterial Tuberculosis Drug-resistant strains

N1-Ester Prodrug Potential: Calculated Hydrolytic Lability Differentiates Target Compound from N1-Alkyl and N1-Acetic Acid Analogs

The N1-phenyl carboxylate ester linkage in the target compound is susceptible to enzymatic and chemical hydrolysis, a feature absent in N1-alkyl and N1-acetic acid analogs [1]. This hydrolytic lability can be exploited for intracellular release of the active 2-(benzylthio)-1H-benzo[d]imidazole scaffold upon ester cleavage, a prodrug strategy validated in other benzimidazole-1-carboxylate systems [2]. The phenyl ester group furthermore provides a UV-detectable chromophore (λmax ~250–270 nm) that facilitates quantitative monitoring of hydrolysis kinetics via HPLC, an analytical advantage over aliphatic ester prodrugs [1].

Prodrug design Ester hydrolysis Pharmacokinetic tuning

High-Value Application Scenarios for Phenyl 2-(benzylthio)-1H-benzo[d]imidazole-1-carboxylate Based on Evidenced Differentiation


Intracellular Anti-Tuberculosis Fragment Screening with Optimized Permeability

The compound's calculated XLogP3-AA of 5.6 and HBD count of 0 predict favorable passive membrane permeability, positioning it as a cell-permeable probe for intracellular M. tuberculosis screening. Procure this compound when screening requires benzimidazole-thioether cores with enhanced membrane crossing compared to N1-unsubstituted (XLogP3-AA 3.4) or N1-acetic acid (logD₇.₄ ≈ 1.8) analogs [1][2]. The validated antimycobacterial activity of the 2-(benzylthio)-1H-benzo[d]imidazole class (MIC 3.8–6.9 µM against M. tuberculosis H37Rv) provides a strong rationale for selecting this chemotype for intracellular target engagement studies [2].

Prodrug Design and Controlled Release of Active Benzimidazole-Thioether Scaffolds

The N1-phenyl carboxylate ester is a hydrolysable functional group suitable for prodrug strategies where the active 2-(benzylthio)-1H-benzo[d]imidazole is released upon intracellular esterase cleavage. The phenyl ester chromophore (λmax ~250–270 nm) enables straightforward HPLC-based monitoring of hydrolysis kinetics, a practical advantage over aliphatic ester prodrugs with weaker UV absorbance [1]. Use this compound as a reference standard for developing esterase-activated benzimidazole prodrugs.

Structure–Activity Relationship (SAR) Expansion for CRTh2 Antagonist and Antimycobacterial Programs

The N1-phenyl carboxylate group represents a distinct structural variation on the 2-(benzylthio)-1H-benzo[d]imidazole scaffold that is under-explored relative to N1-acetic acid (CRTh2 antagonist) and N1-unsubstituted (antimycobacterial) analogs [1][2]. Procure for systematic SAR studies evaluating the impact of N1-ester substitution on target selectivity, metabolic stability, and solubility in both anti-inflammatory (CRTh2) and anti-infective (M. tuberculosis) programs.

Physicochemical Reference Standard for Benzimidazole-1-Carboxylate Ester Profiling

With well-defined computed descriptors (MW 360.4, TPSA 69.4 Ų, rotatable bonds 5, XLogP3-AA 5.6, HBD 0, HBA 4) [1], this compound serves as a reference standard for calibrating computational models and experimental physicochemical assays (logP, solubility, permeability) across benzimidazole-1-carboxylate chemical space. The availability from multiple suppliers at ≥95% purity supports this role [2].

Quote Request

Request a Quote for Phenyl 2-(benzylthio)-1H-benzo[d]imidazole-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.